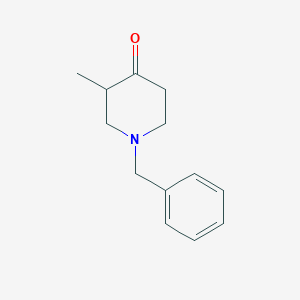

1-Benzyl-3-methyl-4-piperidone

描述

Significance within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest due to their widespread presence in natural products and pharmaceuticals. nih.gov The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is a particularly important scaffold in drug design. nih.govacs.org

1-Benzyl-3-methyl-4-piperidone serves as a crucial intermediate in the synthesis of more complex molecules. evitachem.comguidechem.com The presence of the ketone group at the 4-position, the benzyl (B1604629) group on the nitrogen, and the methyl group at the 3-position allows for a variety of chemical transformations. evitachem.com These include reactions at the carbonyl group, modifications of the benzyl group, and stereoselective reactions influenced by the methyl group. Its utility is demonstrated in the preparation of analogs of fentanyl, a potent analgesic, highlighting its role in medicinal chemistry. evitachem.com

Historical Development of Research on Piperidone Scaffolds

Research into piperidine and its derivatives has a long history, driven by their prevalence in alkaloids and their diverse pharmacological activities. nih.gov The development of synthetic methods to create substituted piperidones has been a continuous area of focus for organic chemists. Early research often centered on the condensation reactions of amines with other reagents to form the piperidine ring. acs.org

Over the decades, more sophisticated methods have been developed, including multicomponent reactions and stereoselective syntheses, to control the arrangement of substituents on the piperidine ring. nih.gov The piperidone scaffold, in particular, has been recognized as a versatile template for generating molecular diversity. acs.org The historical progression of research has seen a shift from simple synthetic explorations to the targeted design of piperidone-based compounds with specific biological activities, such as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. nih.govacs.org

Overview of Academic Research Trajectories for this compound

Academic research on this compound has followed several key trajectories. A primary focus has been on its use as a starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. For instance, it has been utilized in the preparation of various pharmaceutical intermediates. guidechem.com

One notable synthetic route to this compound involves the reaction of benzylamine (B48309) with methyl acrylate (B77674), proceeding through a 1,4-addition reaction, followed by a Dieckmann condensation to form the piperidine ring, and subsequent hydrolysis and decarboxylation. evitachem.com Another method involves the methylation of 1-benzyl-4-piperidone. prepchem.com

The reactivity of this compound has also been a subject of study. It can undergo reactions such as the Wittig reaction to form alkenes and can be used in palladium-catalyzed cross-coupling reactions to create 4-arylpiperidines. acs.org Furthermore, its stereochemistry plays a crucial role in the synthesis of specific isomers of biologically active molecules. google.com Research has also explored its use in creating spirocyclic compounds and other complex architectures. researchgate.net The compound is also an important intermediate in the synthesis of hydroxymethylfentanyl. guidechem.com

Chemical Properties and Synthesis Data

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₇NO | evitachem.com |

| Molecular Weight | 203.28 g/mol | evitachem.com |

| Appearance | Typically a crystalline solid or yellowish liquid | evitachem.comguidechem.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; less soluble in water | evitachem.comguidechem.com |

Synthetic Routes

| Starting Materials | Key Reactions | Reference |

| Benzylamine and methyl acrylate | 1,4-Addition, Dieckmann condensation, Hydrolysis, Decarboxylation | evitachem.com |

| 1-Benzyl-4-piperidone and methyl iodide | Alkylation | prepchem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-benzyl-3-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQAJYCAXPHYNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956224 | |

| Record name | 1-Benzyl-3-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34737-89-8 | |

| Record name | 1-Benzyl-3-methylpiperidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34737-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-methyl-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034737898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-3-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-methyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzyl 3 Methyl 4 Piperidone

Classical Synthetic Routes

Classical approaches to synthesizing 1-benzyl-3-methyl-4-piperidone are characterized by multi-step procedures that build the core piperidone structure from acyclic precursors or modify an existing piperidone ring.

A prevalent strategy for constructing the 4-piperidone (B1582916) ring system involves the condensation of a primary amine with α,β-unsaturated esters. researchgate.net In the synthesis of this compound, benzylamine (B48309) is reacted with both methyl acrylate (B77674) and methyl methacrylate. guidechem.com This initial step involves the formation of an acyclic diester intermediate, which serves as the direct precursor for the subsequent cyclization reaction. guidechem.comevitachem.com The reaction conditions, such as the ratio of reactants and the choice of solvent, are critical for optimizing the yield of this intermediate. An optimized process involves the slow, dropwise addition of a mixture of the acrylates to a solution of benzylamine in methanol, followed by a period of reflux to drive the reaction to completion. guidechem.com

The formation of the key acyclic diester intermediate proceeds via a double Michael addition (or 1,4-nucleophilic addition). Benzylamine acts as the nucleophile, adding sequentially to the electron-deficient β-carbon of methyl acrylate and methyl methacrylate. guidechem.comgoogle.com This pathway builds the carbon-nitrogen backbone required for the subsequent ring-closing reaction. The process typically begins by reacting benzylamine with methyl methacrylate, followed by the addition of methyl acrylate to the resulting secondary amine intermediate. guidechem.com This sequence yields N-(2-methoxycarbonylethyl)-N-(2-methoxycarbonylisopropyl) benzylamine, the substrate for cyclization. guidechem.com

The Dieckmann cyclization is the crucial ring-forming step in this synthetic sequence. researchgate.nettandfonline.com It is an intramolecular condensation of the diester precursor, facilitated by a strong base, to form a β-keto ester. researchgate.net This cyclic intermediate is then subjected to hydrolysis and decarboxylation, typically by refluxing with a strong acid like hydrochloric acid, to yield the final 1-benzyl-4-piperidone structure. researchgate.netgoogle.com The choice of base and solvent for the cyclization is critical. While sodium hydride in an inert solvent like toluene (B28343) is effective, alternative condensing agents such as sodium methoxide (B1231860) have been used to improve safety and reduce costs, which is more suitable for industrial production. guidechem.comgoogle.com

| Condensing Agent | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Sodium Hydride (NaH) | Toluene | Effective and commonly cited in literature. | guidechem.com |

| Sodium Methoxide (CH₃ONa) | Methanol/Toluene | Less expensive and considered safer for large-scale production compared to NaH. | guidechem.com |

An alternative classical route to this compound involves the direct alkylation of a pre-formed piperidone ring. solubilityofthings.comrsc.org This method starts with 1-benzyl-4-piperidone, which is treated with a strong base to generate an enolate. chemicalbook.comprepchem.com The subsequent reaction of this nucleophilic enolate with a methylating agent, such as methyl iodide, introduces the methyl group at the C-3 position adjacent to the carbonyl group. chemicalbook.comprepchem.com The efficiency of this reaction depends on factors like the choice of base, solvent, and reaction temperature. chemicalbook.comprepchem.com

| Base | Methylating Agent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (B95107) (THF) | 47% | chemicalbook.com |

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | Not explicitly stated, but purified product was 8.0 g from 18.9 g starting material. | prepchem.com |

Optimization and Scale-Up of Synthetic Processes

The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous optimization and scale-up of the chosen synthetic route. This process involves a multi-faceted approach to maximize yield, reduce costs, ensure safety, and maintain product quality at a larger scale.

Process Research and Development for Industrial Applications

Process research for the industrial synthesis of this compound focuses on developing a robust, economical, and safe manufacturing process. A key area of development has been the substitution of hazardous or expensive reagents. For example, in the Dieckmann condensation step required for cyclization, traditional methods often employ sodium hydride (NaH) as a condensing agent. guidechem.comchemicalbook.com While effective, sodium hydride is costly and poses significant safety risks in large-scale production due to its high reactivity and the need to handle it dispersed in mineral oil, which can introduce impurities. guidechem.com

Evaluation of Reaction Efficiency and Yield

Another synthetic pathway involves the direct methylation of 1-benzyl-4-piperidone using methyl iodide and a strong base like sodium hydride. chemicalbook.comprepchem.com This route has been reported to produce this compound with a yield of 47% after purification by column chromatography. chemicalbook.com The comparison of these yields highlights the importance of process optimization in achieving higher efficiency for industrial production.

The following table summarizes the reported yields for different synthetic approaches:

| Starting Materials | Key Reaction Steps | Reported Overall Yield | Reference |

| Benzylamine, Methyl Methacrylate, Methyl Acrylate | Michael Addition, Dieckmann Condensation, Decarboxylation | 60.65% (unoptimized) | guidechem.com |

| Benzylamine, Methyl Methacrylate, Methyl Acrylate | Michael Addition, Dieckmann Condensation, Decarboxylation | 66.75% (optimized) | guidechem.com |

| Benzylamine, Methyl Acrylate | 1,4-Addition, Dieckmann Condensation, Decarboxylation | 75.3% (improved) | evitachem.com |

| 1-Benzyl-4-piperidone, Methyl Iodide | Alkylation with NaH | 47% | chemicalbook.com |

Chemical Reactivity and Transformations of 1 Benzyl 3 Methyl 4 Piperidone

Oxidation Reactions of the Piperidone Core

The piperidone core of 1-benzyl-3-methyl-4-piperidone can undergo oxidative transformations, primarily targeting the cleavage of the carbon-carbon bond adjacent to the carbonyl group.

A significant oxidative reaction applicable to cyclic ketones is the Baeyer-Villiger oxidation. wikipedia.orgsigmaaldrich.com This reaction employs peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or peroxides to convert a cyclic ketone into a lactone (a cyclic ester). sigmaaldrich.comnih.gov In the case of this compound, this oxidation would insert an oxygen atom adjacent to the carbonyl carbon, transforming the six-membered piperidone ring into a seven-membered caprolactam derivative. The regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the neighboring carbon atoms (C3 and C5). Generally, the more substituted carbon atom migrates preferentially. organic-chemistry.org Therefore, the bond between the carbonyl carbon (C4) and the tertiary carbon at C3 is expected to cleave, leading to the insertion of oxygen between C3 and C4.

| Oxidation Reaction | Reagent Example | Product Type |

| Baeyer-Villiger Oxidation | m-CPBA | 7-membered lactam |

| Dehydrogenation | Catalytic | Pyridinone derivative |

Another potential, though less common, oxidative pathway is the dehydrogenation of the piperidone ring to yield an unsaturated pyridinone derivative. Such reactions typically require specific catalysts and conditions to introduce double bonds into the saturated heterocyclic system.

Reduction Reactions to Alcohol and Amine Derivatives

The carbonyl group at the C4 position is readily reduced to a secondary alcohol, yielding 1-benzyl-3-methyl-4-piperidinol. This is a common and fundamental transformation for this class of compounds. dtic.mil

Reduction to Alcohols: Standard hydride reducing agents are highly effective for this conversion. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for the reduction of ketones to alcohols and is compatible with many other functional groups. masterorganicchemistry.comresearchgate.net More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, achieving the same transformation. dtic.mil The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during an aqueous workup. youtube.com

| Reducing Agent | Product | Functional Group Transformation |

| Sodium Borohydride (NaBH₄) | 1-Benzyl-3-methyl-4-piperidinol | Ketone → Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | 1-Benzyl-3-methyl-4-piperidinol | Ketone → Secondary Alcohol |

Reduction to Amines: The conversion of the C4-ketone to an amine is typically achieved through reductive amination. This two-step process first involves the reaction of the ketone with a primary or secondary amine in the presence of an acid catalyst to form an iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine. For instance, reaction with aniline (B41778) followed by reduction would yield a 4-anilino-piperidine derivative, a core structure in fentanyl analogues. nih.govgoogle.com

Stereochemical Aspects of Reduction

The reduction of the C4-carbonyl in this compound creates a new stereocenter at C4. The presence of the pre-existing stereocenter at C3 means that the reduction produces a pair of diastereomers: cis- and trans-1-benzyl-3-methyl-4-piperidinol. The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl face, which is influenced by the steric hindrance imposed by the methyl group at C3.

Assuming the piperidone ring adopts a stable chair conformation with the bulky N-benzyl and C3-methyl groups in equatorial positions to minimize steric strain, the two faces of the planar carbonyl group become diastereotopic.

Axial Attack: The hydride attacks from the axial face, leading to the formation of an equatorial hydroxyl group. This product is the trans diastereomer, where the methyl and hydroxyl groups are on opposite sides of the ring.

Equatorial Attack: The hydride attacks from the more sterically hindered equatorial face, resulting in an axial hydroxyl group. This product is the cis diastereomer, with the methyl and hydroxyl groups on the same side of the ring.

Generally, axial attack is kinetically favored for unhindered cyclic ketones, as it avoids torsional strain with the adjacent equatorial protons in the transition state. Therefore, the trans alcohol is often the major product. Studies on similar substituted piperidones have shown that reductions with reagents like NaBH₄ can proceed with high diastereoselectivity. aalto.fi

Substitution Reactions on the Benzyl (B1604629) Group and Piperidone Ring

Piperidone Ring Substitution: The most significant substitution reaction on the piperidone ring occurs at the α-carbon positions (C3 and C5). The protons on these carbons are acidic and can be removed by a strong base to form an enolate nucleophile. masterorganicchemistry.com In fact, a primary route to synthesize this compound involves the alkylation of the precursor 1-benzyl-4-piperidone. prepchem.comchemicalbook.com This reaction uses a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate the enolate, which then undergoes an Sₙ2 reaction with an alkylating agent like methyl iodide. researchgate.netfiveable.me Further alkylation on the C3 or C5 position of this compound is also possible. rsc.org

Benzyl Group Substitution and Removal: The benzyl group serves as a protecting group for the nitrogen atom. The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution, although this is less synthetically common in this context. A more frequent and useful reaction is the removal of the entire benzyl group via catalytic hydrogenation. nih.gov Using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source (H₂ gas), the benzyl group is cleaved, yielding 3-methyl-4-piperidone. This debenzylation step is often necessary in multi-step syntheses to allow for subsequent N-functionalization. nih.gov

Derivatization Strategies for Functionalization

The C4-carbonyl group is the primary site for derivatization to build more complex molecules. Its role as a precursor in the synthesis of 3-methylfentanyl analogues highlights several key functionalization strategies. researchgate.net

Strecker Synthesis: A crucial derivatization is the Strecker aminonitrile synthesis. This involves reacting the ketone with an amine (e.g., aniline) and a cyanide source (e.g., potassium cyanide). google.com This one-pot reaction forms a 4-amino-4-cyano-piperidine derivative, which is a key intermediate that can be further elaborated, for instance, by hydrolyzing the nitrile to a carboxylic acid or amide. nih.gov

Wittig Reaction: The Wittig reaction provides a powerful method to convert the carbonyl group into a carbon-carbon double bond. mnstate.edulibretexts.org The ketone reacts with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (Ph₃P=CH₂), to replace the C=O bond with a C=CH₂ bond, forming 1-benzyl-3-methyl-4-methylenepiperidine. nih.govlibretexts.org This exocyclic alkene is a versatile functional group for further transformations. nih.govkcl.ac.uk

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), to the carbonyl group allows for the introduction of a wide variety of alkyl or aryl substituents at the C4 position. researchgate.net This reaction converts the ketone into a tertiary alcohol, significantly increasing molecular complexity.

| Derivatization Reaction | Reagent(s) | Functional Group Formed at C4 |

| Strecker Synthesis | Aniline, KCN | α-Aminonitrile |

| Wittig Reaction | Ph₃P=CHR | Alkene (C=CHR) |

| Grignard Reaction | R-MgX | Tertiary Alcohol |

Reaction Mechanisms and Kinetic Studies

The transformations of this compound are governed by well-established reaction mechanisms.

Mechanism of Enolate Alkylation: The alkylation at the C3 position proceeds through an enolate intermediate.

Deprotonation: A strong, non-nucleophilic base like LDA removes a proton from the α-carbon (C3) to form a resonance-stabilized enolate anion. youtube.com182.160.97

Nucleophilic Attack: The α-carbon of the enolate, which bears a partial negative charge, acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction. fiveable.me This forms a new carbon-carbon bond.

The regioselectivity of deprotonation (C3 vs. C5) can be controlled. Kinetic control (using a bulky base like LDA at low temperature) favors the formation of the less substituted enolate (deprotonation at C5), while thermodynamic control (using a smaller base like NaH at higher temperatures) favors the more stable, more substituted enolate (deprotonation at C3). masterorganicchemistry.com

Mechanism of Hydride Reduction: The reduction of the ketone with NaBH₄ involves the following steps:

Nucleophilic Attack: The hydride ion (H⁻), delivered from the borohydride complex, attacks the electrophilic carbonyl carbon. youtube.com

Alkoxide Formation: This addition breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate complexed with the remaining borane (BH₃).

Protonation: During the workup step with a protic solvent (like water or methanol), the alkoxide is protonated to yield the final secondary alcohol product. masterorganicchemistry.com

Mechanism of the Wittig Reaction: The Wittig reaction mechanism involves the formation and decomposition of a four-membered ring intermediate.

Cycloaddition: The nucleophilic carbon of the phosphorus ylide attacks the carbonyl carbon, while the carbonyl oxygen attacks the electrophilic phosphorus atom. This is believed to occur via a concerted [2+2] cycloaddition to form a four-membered heterocyclic intermediate called an oxaphosphetane. organic-chemistry.orgwikipedia.org

Cycloreversion: The unstable oxaphosphetane intermediate rapidly collapses. The strong phosphorus-oxygen bond is formed, driving the fragmentation of the ring to produce the final alkene and a stable triphenylphosphine oxide byproduct. mnstate.edu

Applications in Organic Synthesis

Role as a Versatile Synthetic Intermediate

1-Benzyl-3-methyl-4-piperidone is a well-established intermediate in the synthesis of pharmaceuticals, particularly analgesics and anesthetics. nih.govevitachem.com Its versatility stems from the reactivity of its core functional groups. The ketone at the C-4 position can undergo a wide array of chemical transformations.

Key reactions highlighting its versatility include:

Reduction Reactions: The ketone functional group can be readily reduced to form the corresponding secondary alcohol, introducing a new stereocenter and a site for further functionalization. evitachem.com

Condensation Reactions: Acting as a nucleophile, the compound can participate in condensation reactions, allowing for the construction of more complex molecular architectures. evitachem.com

Reactions with Electrophiles: It can react with various electrophiles. For instance, reaction with reagents like triethyl phosphonoacetate in a Horner-Wadsworth-Emmons reaction can yield olefins, providing a scaffold for further synthetic modifications. evitachem.com

This adaptability makes it a crucial component in multi-step synthetic pathways aimed at producing pharmacologically active compounds. nih.gov

Building Block for Complex Heterocyclic Structures

The piperidone framework of this compound serves as a robust scaffold for the construction of more elaborate heterocyclic systems, including both spirocyclic and fused-ring structures. While many examples utilize the parent compound 1-benzyl-4-piperidone, the principles are directly applicable to the 3-methyl derivative, which offers an additional point of stereochemical complexity.

The utility of the N-benzyl-4-piperidone core is demonstrated in the synthesis of:

Spirocyclic Compounds: This scaffold is a key starting material for creating spirocycles, where two rings share a single atom. It has been employed in the synthesis of spirocyclic furopyridines and spiropiperidine iminohydantoin aspartyl protease inhibitors. sigmaaldrich.com The synthesis of key spirocyclic building blocks for drugs like Fluspirilene often begins with a Strecker reaction on 1-benzyl-4-piperidone. nih.gov

Fused Heterocyclic Systems: Alkylation of the piperidone ring followed by intramolecular cyclization can lead to fused bicyclic structures. For example, a related 3-acetonyl-4-piperidone has been cyclized to create a hexahydropyrindin-6-one, which is an analogue of the natural alkaloid tecomanine. rsc.org

These applications underscore the compound's role as a foundational element for accessing three-dimensional chemical space, a crucial aspect of modern drug design. nih.govsigmaaldrich.com

Table 1: Examples of Complex Structures Derived from the N-Benzyl-4-Piperidone Scaffold This table is interactive. Sort by clicking column headers.

| Starting Material Scaffold | Reaction Type | Resulting Complex Structure | Application/Significance |

|---|---|---|---|

| N-Benzyl-4-piperidone | Strecker Reaction / Cyclization | Spirocyclic Piperidine (B6355638) | Intermediate for Fluspirilene nih.gov |

| N-Benzyl-4-piperidone | Multi-step Synthesis | Spirocyclic Furopyridines | Ligands for σ Receptors sigmaaldrich.com |

| 1-Benzyl-5-methyl-4-piperidone | Alkylation / Cyclization | Hexahydropyrindin-6-one | Analogue of Tecomanine Alkaloid rsc.org |

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. The N-benzyl-4-piperidone core is an excellent substrate for such reactions, most notably the Strecker reaction.

The Strecker reaction is a classic MCR that synthesizes α-aminonitriles from a ketone, an amine, and a cyanide source. In the context of synthesizing opioid analogues, 1-benzyl-4-piperidone (the parent of the title compound) is condensed with aniline (B41778) and potassium cyanide. google.com This reaction efficiently assembles the core of the 4-anilidopiperidine structure in a single step, generating a crucial α-aminonitrile intermediate. nih.govgoogle.com This intermediate is then further elaborated to produce various fentanyl analogues. google.com The presence of the 3-methyl group in this compound would similarly direct the stereochemical outcome of such a reaction, leading to specific diastereomers of the resulting α-aminonitrile.

Utility in Total Synthesis of Natural Products and Analogues

This compound is a key intermediate in the laboratory synthesis of highly potent synthetic analogues of natural opioid alkaloids like morphine. guidechem.com Its primary documented use is in the preparation of advanced fentanyl analogues. evitachem.com

The introduction of a methyl group at the C-3 position of the piperidine ring has a profound impact on the pharmacological activity of the final compound. Specifically, this compound is a precursor to hydroxymethylfentanyl and lofentanil. nih.govguidechem.com Lofentanil, the 3-methyl derivative of carfentanil, is one of the most potent and longest-acting opioid analgesics known. nih.gov The synthesis of these complex molecules relies on the foundational piperidone structure provided by this compound, which is elaborated through reactions like the Strecker synthesis followed by further modifications. nih.govgoogle.com

Table 2: Key Fentanyl Analogues Synthesized from Piperidone Precursors This table is interactive. Sort by clicking column headers.

| Piperidone Precursor | Key Synthetic Step(s) | Final Analogue | Notable Feature |

|---|---|---|---|

| 1-Benzyl-4-piperidone | Strecker Reaction, Hydrolysis, Esterification, Acylation | Carfentanil | Highly potent µ-opioid agonist nih.gov |

| This compound | Strecker Reaction, further modifications | Lofentanil | 3-methyl derivative of carfentanil; highly potent and long-acting nih.gov |

| This compound | Not specified | Hydroxymethylfentanyl | Powerful tranquilizer guidechem.com |

| 1-Benzyl-4-piperidone | Reductive Amination, Acylation | Fentanyl | Potent synthetic opioid analgesic nih.gov |

Applications in Medicinal Chemistry and Pharmaceutical Development

Synthesis of Bioactive Piperidine (B6355638) Derivatives

The piperidine nucleus is a "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of natural products and synthetic drugs. Piperidone derivatives, in particular, are highly valued for their reactivity and are instrumental in the synthesis of a wide array of therapeutic agents, including analgesics, antipsychotics, and anti-tumor drugs guidechem.com. The presence of the benzyl (B1604629) group on the nitrogen atom in 1-Benzyl-3-methyl-4-piperidone serves as a convenient protecting group, which can be removed later in a synthetic sequence to allow for further molecular modifications un.org. This versatility allows chemists to introduce a variety of substituents and functional groups, leading to the generation of large libraries of piperidine derivatives for biological screening.

The general class of N-benzyl piperidin-4-one derivatives has been utilized in the synthesis of novel compounds with potential antimicrobial activities. By condensing the piperidone with reagents like hydroxylamine hydrochloride or semicarbazide, new molecules have been created and tested against various bacteria and fungi.

Intermediate in the Production of Pharmaceutical Agents

One of the most critical applications of this compound and its close analogs is their function as key intermediates in the synthesis of established and novel pharmaceutical agents.

Precursor for Tofacitinib and Related Immunomodulators

The compound 1-benzyl-4-methyl-piperidin-3-one, a structural isomer of the titular compound, is a crucial intermediate in the synthesis of Tofacitinib unl.pt. Tofacitinib, marketed as Xeljanz, is a Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases like rheumatoid arthritis and psoriatic arthritis unl.ptresearchgate.net.

The synthesis of Tofacitinib involves the construction of a complex 3,4-disubstituted piperidine core, for which 1-benzyl-4-methyl-piperidin-3-one is a key starting material unl.pt. The synthesis proceeds through a reductive amination of this piperidone derivative unl.pt. The purity of the intermediates derived from this piperidone is paramount, as even minor impurities can affect the efficacy and safety of the final drug product nbinno.com. The manufacturing process for these intermediates is carefully designed to minimize by-products and residual solvents, often requiring advanced purification and analytical techniques nbinno.com.

Table 1: Key Intermediates in Tofacitinib Synthesis Derived from Benzyl-methyl-piperidone Scaffold

| Intermediate | Role in Synthesis | Reference |

| 1-benzyl-4-methyl-piperidin-3-one | Starting material for the piperidine moiety | unl.pt |

| cis-(1-benzyl-4-methylpiperidin-3-yl)methylamine | Key intermediate formed via reductive amination | unl.pt |

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | Chiral intermediate for stereospecific synthesis |

Building Block for Fentanyl Analogs

This compound is explicitly identified as an important intermediate in the synthesis of hydroxymethylfentanyl, a potent analgesic guidechem.com. The introduction of a methyl group at the C-3 position of the piperidine ring can significantly influence the pharmacological activity of the resulting fentanyl analog. For instance, the cis-(+)-isomer of 3-methylfentanyl is an extremely potent analgesic, demonstrating a much higher potency than morphine nih.gov.

The broader N-benzyl-4-piperidone scaffold is a well-established precursor in various synthetic routes to fentanyl and its numerous analogs un.orgnih.gov. The Janssen method, a classical synthesis of fentanyl, utilizes N-benzyl-4-piperidone as a starting material un.org. The synthesis of other potent analgesics like carfentanil and lofentanil also involves intermediates derived from substituted piperidin-4-ones, with lofentanil specifically incorporating a methyl group on the piperidine ring nih.gov.

Synthesis of Other Therapeutically Relevant Compounds

The utility of the benzylpiperidone scaffold extends beyond immunomodulators and opioids. 1-Benzyl-4-piperidone, the parent compound to the subject of this article, is a key intermediate in the synthesis of menin inhibitors, which are being investigated for the treatment of acute leukemia characterized by mixed lineage leukemia (MLL) fusions chemicalbook.com. The piperidone structure allows for the design of potent derivatives that can disrupt the menin-MLL protein-protein interaction chemicalbook.com.

Furthermore, the 4-piperidone (B1582916) scaffold is used to access analogs of Donepezil, a drug used for the treatment of Alzheimer's disease acs.org. By modifying the piperidine ring, researchers can explore new structure-activity relationships to enhance the efficacy of acetylcholinesterase inhibitors acs.org.

Design and Synthesis of Novel Therapeutics Based on the Piperidone Scaffold

The this compound core represents a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of biological receptor. This makes it an excellent starting point for the design and synthesis of novel therapeutics. Medicinal chemists utilize such scaffolds to generate libraries of compounds with diverse biological activities.

For example, research has focused on connecting the benzylpiperidine scaffold to other pharmacologically active moieties, such as hydroxypyridin-4-one, to create hybrid molecules. These new compounds have been investigated as potential acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease chemicalbook.com. Similarly, the piperazine (B1678402) scaffold, which is structurally related to piperidine, has been used to design dual inhibitors of COX-2 and 5-LOX, with potential anti-inflammatory and anti-cancer activities.

The synthesis of curcumin mimics, which aim to improve upon the therapeutic properties of the natural product curcumin, has also utilized the 3,5-bis(ylidene)-4-piperidone scaffold rsc.orgsemanticscholar.org. These mimics have shown a range of biological activities and represent a promising area of drug discovery rsc.org.

Ligand Design and Receptor Interaction Studies

The benzylpiperidine and related scaffolds are frequently employed in ligand design and studies of receptor interactions. The structural rigidity and defined stereochemistry of the piperidine ring allow for the precise positioning of functional groups to interact with biological targets.

Computational studies, such as molecular docking, are used to predict how ligands based on the piperidine scaffold will bind to the active sites of receptors. For instance, benzylpiperidine derivatives have been designed and evaluated as ligands for sigma receptors, which are involved in a variety of biological functions and are targets for neuropsychiatric and neurodegenerative diseases nih.gov. Studies have shown that compounds containing the benzylpiperidine moiety can exhibit high affinity for the sigma-1 receptor nih.gov.

In the context of dopamine (B1211576) receptors, the benzyl group of benzyloxypiperidine derivatives has been shown to engage in π-π stacking interactions with aromatic residues, such as phenylalanine, in the receptor's binding pocket unodc.org. This understanding of molecular interactions is crucial for the rational design of more potent and selective receptor antagonists unodc.org.

Table 2: Examples of Receptor Targets for Piperidine-Based Ligands

| Receptor Target | Therapeutic Area | Role of Piperidine Scaffold | Reference |

| Sigma-1 Receptor (S1R) | Neurodegenerative/Neuropsychiatric Disorders | Core scaffold for high-affinity ligands | nih.gov |

| Dopamine D4 Receptor | Parkinson's Disease | Scaffold for selective antagonists | unodc.org |

| Mu-Opioid Receptor | Pain Management | Core structure for potent agonists | researchgate.net |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Pharmacophore for inhibitor design | chemicalbook.com |

Dopamine Receptor Ligands (e.g., D2 Receptor)

Derivatives of the piperidone scaffold have been explored as antagonists for dopamine receptors, particularly the D4 subtype, which is implicated in conditions like Parkinson's disease. nih.gov The dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are subdivided into D1-like (D1, D5) and D2-like (D2, D3, D4) families. nih.gov The high homology among these subtypes presents a challenge in developing selective ligands. nih.gov

Research into 3- or 4-benzyloxypiperidine scaffolds has identified potent and selective D4 receptor antagonists. nih.gov By modifying the substituents on both the nitrogen and the oxygen of the piperidine ring, researchers have probed the structure-activity relationship (SAR) for this target. For instance, starting with an N-3-fluoro-4-methoxybenzyl group, various O-alkylated benzyl groups yielded compounds with significant D4 receptor affinity. Molecular modeling suggests that these compounds interact with key residues in the receptor's binding pocket, such as an Asp115 interaction with the piperidine nitrogen and a π-π stacking interaction with Phe410. nih.gov

Further studies on piperidine-based ligands have explored variations in the distance between key pharmacophoric features to optimize D4 receptor affinity and selectivity. nih.gov Analogs of potent D4 receptor antagonists have been synthesized, leading to derivatives that not only exhibit high antagonist potency but also show potential anticancer activity in glioblastoma cell lines. nih.gov

Table 1: Dopamine D4 Receptor (D4R) Binding Affinities of Selected Piperidine Derivatives

| Compound | N-Substituent | O-Substituent | D4R Kᵢ (nM) | Selectivity vs. D1-3,5 |

| 8a | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 205.9 | Selective |

| 8b | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorobenzyl | 169 | Selective |

| 8c | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | 135 | Selective |

| 8e | 3-Fluoro-4-methoxybenzyl | 4-Methylbenzyl | 241 | Selective |

| 14a | Not specified | Not specified | 0.3 | >2000-fold |

Cholinesterase Inhibitors (e.g., Acetylcholinesterase)

The 1-benzylpiperidine moiety is a core component of highly potent acetylcholinesterase (AChE) inhibitors, which are crucial in the management of Alzheimer's disease. mdpi.comacs.org One of the most well-known drugs in this class, Donepezil, is structurally identified as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine. acs.orgacs.org AChE inhibitors work by slowing the degradation of the neurotransmitter acetylcholine, thereby increasing its concentration in the brain and improving cognitive function. guidechem.com

Synthetic efforts have produced a range of 1-benzylpiperidine derivatives with significant anti-AChE activity. In one study, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated. nih.gov Researchers found that introducing a bulky group at the para position of the benzamide moiety or an alkyl/phenyl group on the benzamide nitrogen dramatically increased inhibitory activity. nih.gov This led to the discovery of compound 21, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which is one of the most potent AChE inhibitors known, with an IC50 value of 0.56 nM and an affinity for AChE that is 18,000 times greater than for butyrylcholinesterase (BuChE). nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Compounds

| Compound | Structure | AChE IC₅₀ (nM) |

| Donepezil | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 0.023 µM (23 nM) |

| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | 0.56 |

| Tacrine | - | 0.424 µM (424 nM) |

IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. mdpi.comnih.gov

Other Aminergic GPCR Ligands

The versatility of piperidine-based scaffolds extends to other aminergic G protein-coupled receptors (GPCRs), which include receptors for neurotransmitters like serotonin and histamine. unc.edu These receptors are targeted by a significant portion of currently approved drugs. unc.edu Arylpiperazines, a related class of compounds, are considered a "privileged scaffold" for developing ligands that act on the central nervous system, particularly as aminergic GPCR ligands. mdpi.com

Derivatives of 1-benzylpiperidine have been incorporated into molecules designed to interact with multiple targets. For example, researchers have designed dual-target inhibitors of acetylcholinesterase and the serotonin transporter, aiming to address both cognitive decline and neuropsychiatric symptoms like depression in Alzheimer's disease. mdpi.com Furthermore, compounds like Clebopride, a 4-amino-N-(1-benzylpiperidin-4-yl) derivative, function as D2 receptor antagonists but also have known effects on serotonin receptors, highlighting the potential for polypharmacology among these derivatives. zhanggroup.org The ability to modify the core structure allows for the fine-tuning of ligand interactions to achieve desired effects across different aminergic GPCRs. unc.edu

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For derivatives of this compound, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets.

For cholinesterase inhibitors, SAR studies revealed several key principles. The basicity of the piperidine nitrogen atom is important for activity. nih.gov Modifications to the N-benzyl group and the substituent at the 4-position of the piperidine ring significantly impact potency. For instance, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, substituting the benzamide with a bulky moiety in the para position led to a substantial increase in anti-AChE activity. nih.gov Furthermore, introducing an alkyl or phenyl group at the nitrogen atom of the benzamide dramatically enhanced activity. nih.gov

In the context of dopamine D4 receptor antagonists, SAR studies on benzyloxypiperidine scaffolds have focused on modifications of both the nitrogen and oxygen substituents. nih.gov The N-benzyl group itself can be modified; for example, adding fluorine or methyl groups to the benzyl ring can modulate binding affinity. Docking studies indicate that the benzyl group on the nitrogen engages in a π-π stacking interaction with a phenylalanine residue (Phe410) in the D4 receptor, while the piperidine nitrogen forms a crucial interaction with an aspartate residue (Asp115). nih.gov The 4-oxo group of the piperidone scaffold eliminates a stereocenter, which simplifies synthesis and allows for more versatile exploration of SAR. nih.gov

General SAR principles observed across different target classes for piperidine derivatives include:

N-Benzyl Group Substitution : The substitution pattern on the aromatic ring of the benzyl group can significantly affect potency and selectivity. For some targets, electron-withdrawing or electron-donating groups can enhance binding. d-nb.infowikipedia.org

Piperidine Ring Substitution : The nature and position of substituents on the piperidine ring are critical. The 4-position is a common point for modification, allowing for the introduction of various functional groups that can interact with specific pockets within the target protein. guidechem.com

Stereochemistry : When stereocenters are present, such as at the 3-position with the methyl group, the specific stereoisomer can have a profound impact on biological activity. acs.org

These SAR insights guide the rational design of new derivatives with improved therapeutic profiles.

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and purity of 1-Benzyl-3-methyl-4-piperidone. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of this compound. jchps.comslideshare.netslideshare.netresearchgate.net Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecule's structure.

¹H NMR Spectroscopy: This technique identifies the different chemical environments of protons in the molecule. For this compound, the spectrum is typically characterized by distinct regions:

Aromatic Region: Protons on the benzyl (B1604629) group's phenyl ring produce signals in this downfield region.

Aliphatic Region: Protons on the piperidone ring and the benzylic methylene bridge (—CH₂—) appear here. The methyl group attached to the piperidone ring shows a characteristic signal, often a doublet, due to coupling with the adjacent proton.

One-dimensional ¹H NMR data for the compound has been reported, showing signals corresponding to the aromatic protons, the benzylic methylene protons, and the protons of the methyl-piperidone ring. chemicalbook.com

¹³C NMR Spectroscopy: This method provides information on the different carbon environments. The spectrum will show distinct signals for the carbonyl carbon (C=O) of the ketone, the aromatic carbons of the benzyl group, the aliphatic carbons of the piperidone ring, the benzylic carbon, and the methyl carbon. nih.gov

2D NMR Techniques: Advanced methods such as COSY (Correlation Spectroscopy) can be used to establish correlations between adjacent protons, helping to piece together the connectivity within the piperidone ring. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively, providing definitive structural confirmation.

| NMR Technique | Type of Information Obtained for this compound |

|---|---|

| ¹H NMR | Identifies and counts protons in unique electronic environments (aromatic, benzylic, piperidone ring, methyl group). |

| ¹³C NMR | Identifies carbon skeleton, including the distinct carbonyl carbon, aromatic carbons, and aliphatic carbons. nih.gov |

| 2D-COSY | Establishes proton-proton (¹H-¹H) coupling networks to confirm connectivity within the piperidone ring. |

| 2D-HMQC/HSQC | Correlates each proton with its directly bonded carbon atom. |

| 2D-HMBC | Maps long-range (2-3 bond) correlations between protons and carbons, confirming the placement of the benzyl and methyl groups. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the IR spectrum provides clear evidence for its key structural features.

Carbonyl (C=O) Stretch: The most prominent and diagnostic peak is the strong absorption corresponding to the stretching vibration of the ketone's carbonyl group, typically appearing in the range of 1650-1750 cm⁻¹. researchgate.net

C-H Stretches: The spectrum also displays C-H stretching vibrations. Aromatic C-H stretches from the benzyl group are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidone ring and methyl group appear just below 3000 cm⁻¹.

C-N Stretch: The stretching vibration of the tertiary amine's C-N bond within the ring can also be identified.

Vapor phase IR spectra are available for this compound and its derivatives, which can be useful for analysis of volatile samples. nih.govspectrabase.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for obtaining structural information from its fragmentation patterns. nih.govpurdue.edu

Molecular Ion Peak: Electron Ionization (EI) mass spectrometry will show a molecular ion peak [M]⁺ that confirms the compound's molecular weight (203.28 g/mol ). chemicalbook.comnih.gov

Fragmentation Analysis: The molecule fragments in predictable ways under ionization. A common and abundant fragment is the tropylium ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl group. Other fragments arise from the cleavage of the piperidone ring.

Advanced Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the compound from a mixture before analysis. nih.gov Tandem mass spectrometry (MS/MS) provides even more detailed structural information by selecting a specific ion (like the molecular ion) and fragmenting it further to study its constituent parts. nih.govrsc.org MS/MS data for the protonated molecule [M+H]⁺ (precursor m/z 204.1383) shows major fragment ions at m/z 91, 120, and 160.1. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related piperidone derivatives allows for a well-grounded discussion of its expected solid-state characteristics. chemrevlett.comiucr.org

The six-membered piperidone ring is not planar and adopts specific conformations to minimize steric and torsional strain.

Chair Conformation: Like cyclohexane, the piperidine (B6355638) ring in related structures predominantly adopts a chair conformation, as this is the most stable arrangement. iucr.orgnih.gov It is expected that this compound would also crystallize with its piperidone ring in a chair conformation.

Substituent Positions: The substituents on the ring—the benzyl group on the nitrogen and the methyl group at the 3-position—would occupy either axial or equatorial positions. The preferred conformation would place the bulky benzyl and methyl groups in equatorial positions to minimize steric hindrance. In similar crystal structures, bulky substituents on piperidine rings are typically found in equatorial or diequatorial orientations. chemrevlett.comnih.gov

In the crystal lattice, molecules of this compound would be held together by various non-covalent intermolecular forces. Analysis of similar structures provides insight into the likely interactions. iucr.org

Hydrogen Bonding: Although the molecule lacks traditional hydrogen bond donors (like N-H or O-H), the carbonyl oxygen is a potent hydrogen bond acceptor. It can form weak C-H···O hydrogen bonds with protons from the piperidone or benzyl groups of neighboring molecules. iucr.org Such interactions are common in the crystal packing of ketones.

π-Interactions: The aromatic ring of the benzyl group can participate in several types of π-interactions. These may include π-π stacking, where the aromatic rings of adjacent molecules align face-to-face or offset, and C-H···π interactions, where an electron-rich π-system interacts with a C-H bond from a neighboring molecule.

| Interaction Type | Potential Role in the Crystal Structure of this compound |

|---|---|

| C-H···O Hydrogen Bonds | The carbonyl oxygen acts as an acceptor, linking molecules through weak hydrogen bonds with C-H groups on adjacent molecules. iucr.org |

| π-π Stacking | The aromatic rings of the benzyl groups may stack on top of each other, contributing to crystal packing efficiency. |

| C-H···π Interactions | The electron-rich phenyl ring can interact with C-H bonds from neighboring molecules. |

| Van der Waals Forces | Overall attractive forces that contribute to the stability of the molecular packing in the solid state. |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools for investigating the structural, electronic, and reactive properties of this compound at the molecular level. Theoretical investigations, particularly those employing quantum chemical calculations and molecular simulations, offer deep insights that complement experimental data. These methods are instrumental in predicting the behavior of the molecule, understanding its interaction with biological targets, and elucidating complex chemical processes. For N-substituted 4-piperidone (B1582916) derivatives, computational studies have been effectively used to analyze molecular structure, reactivity, and electronic properties, often focusing on the influence of different substituents on the piperidone core and the N-benzyl group mdpi.com.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely applied to study piperidone derivatives due to its balance of accuracy and computational cost. Methods such as B3LYP and M06-2X, paired with basis sets like 6-311+G(d,p), are commonly used to optimize molecular geometries, calculate electronic structures, and predict various chemical properties mdpi.com. These calculations are foundational for understanding the molecule's intrinsic characteristics, which in turn govern its macroscopic behavior.

The basicity of this compound, quantified by its acid dissociation constant (pKa), is a critical parameter influencing its solubility, membrane permeability, and receptor interaction. Computational methods can predict pKa values with considerable accuracy. The process typically involves calculating the Gibbs free energy change of deprotonation using a thermodynamic cycle that combines gas-phase quantum chemical calculations with a solvation model to account for the aqueous environment kyushu-u.ac.jpyoutube.com.

| Methodology | Key Features | Typical Accuracy (Mean Absolute Error) | Reference Example |

|---|---|---|---|

| DFT + Implicit Solvation (PCM/SMD) | Uses a thermodynamic cycle to calculate the free energy of deprotonation. The solvent is treated as a continuous medium. | 0.5 - 1.5 pKa units, depending on the functional and model. nih.gov | Prediction for various organic acids and amines. nih.gov |

| DFT-based Ab Initio Molecular Dynamics (AIMD) | Explicitly models solvent molecules and calculates the free energy profile of the proton transfer reaction. | High accuracy but computationally very expensive. | Calculation for amino acids in aqueous solution. kyushu-u.ac.jp |

| Semi-empirical/Predictive Software | Uses empirical rules, QSPR models, or rapid calculations to estimate pKa. | Variable accuracy, useful for high-throughput screening. | MarvinSketch used for estimating protonation states of piperidine ligands. nih.gov |

Quantum chemical calculations are invaluable for elucidating reaction mechanisms, mapping potential energy surfaces, and identifying transition states and intermediates. While no specific DFT studies on the reaction mechanism for the synthesis of this compound have been published, its synthesis is well-documented. One common route involves a double aza-Michael addition of benzylamine (B48309) to a divinyl ketone precursor nih.govsemanticscholar.org. Another established method proceeds via the methylation of 1-benzyl-4-piperidone prepchem.comchemicalbook.com.

DFT could be used to investigate these pathways by:

Calculating Activation Energies: Determining the energy barriers for key steps, such as the nucleophilic attack of the amine or the enolate formation prior to methylation.

Characterizing Intermediates: Optimizing the geometries of proposed intermediates to confirm their stability.

Locating Transition States: Identifying the exact geometry of the highest energy point along the reaction coordinate, which provides insight into the bond-forming and bond-breaking processes.

Studies on related reactions, such as the Shapiro reaction of 1-benzyl-4-piperidone to form unsaturated piperidines, demonstrate the power of DFT in rationalizing experimental outcomes and regioselectivity researchgate.net.

Computational studies on closely related systems provide significant insight. For N-acylpiperidines, DFT calculations (M06-2X) have shown that pseudoallylic strain between the N-acyl group and a C2-substituent forces the substituent into an axial orientation to minimize steric repulsion nih.gov. This suggests that the C3-methyl group in this compound likely has a preferred orientation relative to the N-benzyl group.

Furthermore, detailed conformational analyses of 5-benzylimidazolidin-4-one derivatives using both X-ray crystallography and quantum chemical calculations revealed several low-energy conformers corresponding to the rotation of the benzyl group ethz.ch. Staggered conformations, where the phenyl ring is positioned over the heterocyclic ring, were found to be the most stable, but eclipsed conformers were only slightly higher in energy (~1.3 kcal/mol) ethz.ch. This small energy difference suggests that the benzyl group is likely to rotate freely at room temperature, allowing the molecule to adopt multiple shapes ethz.ch.

| Conformer Type | Description of Benzyl Group Position | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Staggered (A) | Phenyl group is positioned over the heterocycle. | 0.0 (Most Stable) |

| Staggered (B) | Phenyl group is positioned over the iminium π-system. | ~1.0 |

| Eclipsed (C) | Benzylic C-C bond is eclipsed. | ~1.3 |

| Data adapted from studies on 5-benzylimidazolidin-4-one derivatives, which serve as a model for the conformational behavior of the benzyl group. ethz.ch |

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a detailed view of conformational dynamics and intermolecular interactions. For a flexible molecule like this compound, MD simulations can reveal how it behaves in a solvent or within a complex biological environment, such as a receptor binding site.

In a study of a potent piperidine-based ligand binding to the Sigma 1 Receptor (S1R), MD simulations were employed to analyze the stability of the ligand-receptor complex and to identify the key amino acid residues involved in the interaction nih.gov. Such simulations can track the movement of the ligand within the binding pocket, observe the stability of hydrogen bonds and hydrophobic contacts, and calculate binding free energies. The Automated Topology Builder (ATB) repository, which contains parameters for molecules like (3R)-1-Benzyl-3-piperidinol, facilitates the setup of such simulations for novel compounds uq.edu.au. These studies are crucial for understanding the dynamic nature of molecular recognition.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand like this compound might interact with a biological target.

The 1-benzylpiperidine scaffold is a common motif in ligands designed for various receptors. Docking studies have been instrumental in understanding their structure-activity relationships. For example:

Sigma 1 Receptor (S1R): Docking of piperidine/piperazine-based compounds into the S1R crystal structure revealed that the protonated piperidine nitrogen forms a key ionic interaction, while the benzyl moiety occupies a hydrophobic sub-pocket nih.gov.

Acetylcholinesterase (AChE): In the design of donepezil analogues, docking showed that the protonated piperidinyl group engages in cation-π interactions with key tryptophan residues in the enzyme's active site, while the benzyl group fits into the peripheral anionic site (PAS) mdpi.com.

Dopamine (B1211576) Receptors: Studies on benzyloxypiperidine derivatives as dopamine D4 receptor antagonists used molecular modeling to guide the synthesis and optimization of ligands chemrxiv.org.

VEGFR-2: Docking of 1-benzyl-3-benzoylurea analogs against the VEGFR-2 receptor was used to predict their potential as anticancer agents by evaluating their binding scores and interactions within the ATP-binding site researchgate.net.

These examples highlight how molecular docking can generate hypotheses about the biological targets of this compound and guide the design of new derivatives with improved affinity and selectivity.

| Ligand Class | Biological Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| Piperidine/piperazine (B1678402) derivatives | Sigma 1 Receptor (S1R) | Ionic interaction with Asp126; hydrophobic interactions with aromatic residues. | nih.gov |

| Coumarin-piperidine conjugates | Acetylcholinesterase (AChE) | Cation-π interaction with Trp86; hydrogen bonding with Ser293. | mdpi.com |

| Benzyloxypiperidine derivatives | Dopamine D4 Receptor | Interactions within the orthosteric binding pocket. | chemrxiv.org |

| 1-Benzyl-3-benzoylurea analogs | VEGFR-2 | Binding within the kinase hinge region. | researchgate.net |

Electrochemical Behavior Prediction and Analysis

The electrochemical behavior of this compound and its analogs is a subject of combined experimental and theoretical investigation. Studies on closely related N-benzyl-4-piperidone derivatives provide significant predictive insights into the compound's properties. Using techniques like differential pulse and cyclic voltammetry, researchers have examined the electrochemical responses of these molecules nih.govnih.gov.

Experimental findings for N-benzyl-4-piperidone analogs show that these compounds typically undergo a two-electron irreversible oxidation process within a potential range of 0.72 to 0.86 V. nih.govnih.gov. This process is reported to be diffusion-controlled nih.govnih.gov. The irreversibility of the oxidation is proposed to be due to a subsequent chemical reaction, likely a dimerization of the oxidized compounds through a Shono-type oxidation mechanism nih.govnih.gov.

Computational studies, particularly those employing density functional theory (DFT), have proven effective in predicting the electrochemical properties of these compounds. Specifically, the M06 functional has demonstrated strong performance in calculating oxidation potentials that correlate well with experimental data for N-benzyl-4-piperidones, showing a high correlation coefficient (R² = 0.9846) nih.govnih.gov. These theoretical calculations also indicate that upon oxidation, the N-benzyl series of compounds experiences a significant geometrical distortion of the piperidone ring nih.gov.

The surface concentration of these compounds at the electrode surface is a key parameter in their electrochemical reactions. For an unsubstituted N-benzyl-4-piperidone analog, the surface concentration was found to be the highest among a series of related compounds, measured at 5.01 × 10⁻⁷ mol/cm² nih.gov.

| Parameter | Value | Method |

|---|---|---|

| Oxidation Potential Range | 0.72 - 0.86 V | Cyclic Voltammetry |

| Oxidation Process | Two-electron, Irreversible | Voltammetry |

| Controlling Factor | Diffusion | Voltammetry |

| Surface Concentration (C6) | 5.01 × 10⁻⁷ mol/cm² | Voltammetry |

| Proposed Mechanism | Shono-type Oxidation | Combined Experimental/Theoretical |

Thermal Decomposition and Stability Analysis

The thermal stability of piperidone derivatives is crucial for their application and synthesis, particularly in processes requiring elevated temperatures. While specific thermal decomposition data for this compound is not extensively detailed in the cited literature, analysis of related compounds provides valuable information on its expected thermal behavior.

A study on a synthesized derivative, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, which uses 1-benzyl-4-piperidone as a starting material, provides insight into the decomposition pathway mdpi.com. Thermal analysis of this derivative under an inert nitrogen atmosphere (pyrolysis) showed that decomposition begins around 230°C. The evolved gas analysis at the initial stages (around 240°C) identified water, carbon dioxide, and toluene (B28343) mdpi.com. As the temperature increased to approximately 398°C, further analysis of the volatile products revealed the presence of toluene, piperidine, and indole, indicating the fragmentation of the core structure mdpi.com. The pyrolysis process for this derivative was largely completed by 445°C mdpi.com.

Under an oxidizing atmosphere (air), the decomposition process is different, involving combustion. For the same derivative, the process in air also begins around 230°C but proceeds in multiple stages, including the combustion of the organic matrix, which is confirmed by a strong exothermic peak in Differential Scanning Calorimetry (DSC) analysis mdpi.com.

These findings suggest that the thermal decomposition of compounds containing the N-benzylpiperidone moiety involves the cleavage of the benzyl group to form toluene and the subsequent breakdown of the heterocyclic ring. The onset of decomposition for related structures begins in the range of 230-240°C. It is important to note that benzyl-substituted nitrogen heterocyclic compounds can exhibit lower thermal and alkaline stability compared to their alkyl-substituted counterparts, which can be a factor in their degradation pathways mdpi.com.

| Atmosphere | Onset Temperature | Identified Volatile Products |

|---|---|---|

| Nitrogen (Pyrolysis) | ~230°C | H₂O, CO₂, Toluene, Piperidine, Indole, CO |

| Air (Combustion) | ~230°C | H₂O, CO₂, Toluene (combustion of organic matrix) |

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Protocols

The traditional synthesis of 1-Benzyl-3-methyl-4-piperidone and its analogs often relies on methods that utilize hazardous reagents and generate significant waste. nih.govsemanticscholar.org For instance, the use of strong bases like sodium hydride and solvents such as tetrahydrofuran (B95107) (THF) are common. nih.govsemanticscholar.org In response to the growing emphasis on green chemistry, a key area of future research is the development of more sustainable and environmentally friendly synthetic protocols.

One promising trend is the adoption of one-pot multi-component reactions . These reactions offer a significant advantage by combining several synthetic steps into a single operation, which reduces solvent usage, energy consumption, and purification steps. nih.govclinmedkaz.org The development of novel catalysts, including biocatalysts and nanocatalysts, is another critical avenue. nih.govEnzymatic strategies , for example, present a highly attractive alternative to traditional chemical methods. clinmedkaz.orgnih.gov Biocatalysis can offer high selectivity under mild reaction conditions, minimizing the environmental impact. clinmedkaz.orgnih.gov

Furthermore, the exploration of greener solvents and reaction media is paramount. The use of water, ionic liquids, or solvent-free reaction conditions is being increasingly investigated for the synthesis of piperidine (B6355638) derivatives. nih.gov These approaches not only reduce the reliance on volatile organic compounds but can also lead to improved reaction efficiencies. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will continue to guide the development of next-generation synthetic routes for this compound. acs.org

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Piperidones

| Feature | Traditional Synthesis | Greener Alternatives |

| Reagents | Strong, hazardous bases (e.g., Sodium Hydride) | Mild catalysts, enzymes, green catalysts (e.g., citric acid) clinmedkaz.org |

| Solvents | Volatile organic compounds (e.g., THF, Methanol) nih.govslideshare.net | Water, ionic liquids, solvent-free conditions nih.gov |

| Methodology | Multi-step synthesis with intermediate isolation | One-pot multi-component reactions nih.govclinmedkaz.org |

| Waste Generation | High | Low |

| Energy Consumption | Often requires high temperatures and pressures | Mild reaction conditions |

Exploration of Novel Pharmacological Targets and Therapeutic Areas

While this compound is a well-established intermediate in the synthesis of potent analgesics like fentanyl analogs, its structural scaffold holds potential for a much broader range of therapeutic applications. nih.govnih.gov Future research will undoubtedly focus on exploring novel pharmacological targets and expanding the therapeutic utility of its derivatives.

The piperidone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. clinmedkaz.orgbeilstein-journals.org Researchers are actively investigating piperidone derivatives for their potential as antiviral, anticancer, and antimicrobial agents . slideshare.net For instance, certain 4-piperidone (B1582916) derivatives have shown promise in the development of menin inhibitors for the treatment of acute leukemia. chemrxiv.org

Furthermore, the N-benzylpiperidine motif is a key feature in drugs targeting the central nervous system. frontiersin.org This opens up avenues for the development of novel treatments for neurodegenerative diseases like Alzheimer's disease , as well as psychiatric disorders. nih.gov Derivatives of benzyloxypiperidine are being explored as selective dopamine (B1211576) D4 receptor antagonists , which have potential applications in treating conditions such as addiction and Parkinson's disease-related dyskinesias. acs.org The versatility of the this compound structure allows for a wide range of modifications, enabling the fine-tuning of its pharmacological properties to interact with a diverse set of biological targets.

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Pharmacological Target |

| Oncology | Menin, Topoisomerase IIα nih.govchemrxiv.org |

| Infectious Diseases | Viral replication enzymes, bacterial cell wall synthesis nih.govslideshare.net |

| Neurodegenerative Diseases | Acetylcholinesterase, β-amyloid aggregation frontiersin.org |

| Psychiatric Disorders | Dopamine D4 receptors acs.org |

| Pain Management | Opioid receptors nih.gov |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the fields of chemical synthesis and drug discovery, and the development of this compound derivatives is no exception. These computational tools offer the potential to accelerate research, reduce costs, and increase the success rate of drug development programs. nih.govfrontiersin.org

In the realm of chemical synthesis , ML algorithms can be employed for reaction optimization . nih.govbeilstein-journals.org By analyzing large datasets of chemical reactions, these models can predict the optimal reaction conditions—such as temperature, solvent, and catalyst—to maximize the yield and purity of this compound and its analogs. semanticscholar.orgchemrxiv.org This data-driven approach can significantly reduce the number of experiments required, saving time and resources. nih.gov

For drug discovery , AI is being utilized for the de novo design of novel molecules. acs.orgresearchgate.net Generative AI models can propose new derivatives of this compound with tailored properties, such as enhanced binding affinity for a specific biological target or improved pharmacokinetic profiles. nih.gov Furthermore, predictive models , such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models, can be developed to estimate the biological activity of virtual compounds before they are synthesized. nih.govacs.org This allows researchers to prioritize the most promising candidates for synthesis and testing. In silico tools are also being used to predict the potential pharmacological targets and biological activity spectra of new piperidine derivatives, guiding the exploration of new therapeutic applications. clinmedkaz.orgclinmedkaz.org

Table 3: Applications of AI and Machine Learning in the Context of this compound

| Application | Description |

| Reaction Optimization | ML models predict optimal reaction conditions to improve yield and sustainability. nih.govbeilstein-journals.org |

| De Novo Drug Design | Generative AI algorithms design novel derivatives with desired pharmacological properties. acs.orgresearchgate.net |

| Predictive Modeling | QSAR and pharmacophore models estimate the biological activity of virtual compounds. nih.govacs.org |

| Target Identification | In silico tools predict potential biological targets and therapeutic applications. clinmedkaz.orgclinmedkaz.org |

Potential Applications in Materials Science

While the primary focus of research on this compound has been in the pharmaceutical sector, its unique chemical structure suggests potential applications in the field of materials science. The piperidine ring, with its nitrogen atom, can act as a versatile building block for the synthesis of functional polymers and other advanced materials.

One area of exploration is the development of polymeric materials with specific properties. The incorporation of the this compound moiety into a polymer backbone could impart desirable characteristics such as thermal stability, altered solubility, or the ability to coordinate with metal ions. These functionalized polymers could find applications in areas such as catalysis, separation technologies, or as coatings and adhesives.

Another potential application lies in the development of organic electronic materials . The aromatic benzyl (B1604629) group and the nitrogen-containing heterocyclic ring could be modified to create molecules with interesting photophysical or electronic properties. Such compounds could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of sensors. While this area of research is still in its nascent stages, the structural features of this compound make it a compelling candidate for exploration in the design of novel functional materials.

Investigation of Chiral Derivatization and Applications

The presence of a stereocenter at the 3-position of the piperidone ring in this compound introduces the element of chirality. The two enantiomers of this compound can exhibit different biological activities and pharmacological profiles. Therefore, a significant future research direction is the investigation of chiral derivatization and the exploration of the applications of the individual enantiomers.